molecular formula C4H8N2O4 B556916 2,3-Diaminosuccinic acid CAS No. 29276-73-1

2,3-Diaminosuccinic acid

Cat. No. B556916
CAS RN: 29276-73-1
M. Wt: 148.12 g/mol
InChI Key: PGNYNCTUBKSHHL-UHFFFAOYSA-N
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Description

2,3-Diaminosuccinic acid, also known as meso-2,3-Diaminosuccinic acid, is an amino acid with the empirical formula C4H8N2O4 and a molecular weight of 148.12 . It is typically found in the form of a white powder .


Synthesis Analysis

The synthesis of 2,3-Diaminosuccinic acid can be achieved by treating malic acid with hydrochloric acid . Another method involves a Rh-catalyzed hydrogenation of heteromeric olefinic glycine dimers, which provides an efficient route to diastereomerically pure, orthogonally protected diaminosuccinic acid derivatives .


Molecular Structure Analysis

The molecular structure of 2,3-Diaminosuccinic acid is represented by the SMILES string NC(C(N)C(O)=O)C(O)=O .


Chemical Reactions Analysis

While specific chemical reactions involving 2,3-Diaminosuccinic acid are not detailed in the search results, it’s worth noting that this compound can be used in solution phase peptide synthesis .


Physical And Chemical Properties Analysis

2,3-Diaminosuccinic acid is a white powder suitable for solution phase peptide synthesis . It has a molecular weight of 148.12 .

Scientific Research Applications

  • Peptide Chemistry : Riemer et al. (2004) discussed the use of 2,3-diaminosuccinic acid in peptide chemistry, specifically for the incorporation of this nonproteinogenic diamino diacid into peptide structures as a cystine substitute (Riemer, Bayer, Schmitt, & Kessler, 2004).

  • Microbial Growth : Suzuki, Makishima, and Suzuki (1956) found that Micrococcus ureae can grow using racemic 2,3-diaminosuccinic acid as the sole nitrogen source, indicating its potential role in microbial nutrition (Suzuki, Makishima, & Suzuki, 1956).

  • Biochemistry : Rinaldi et al. (2005) discovered that 2,3-diaminosuccinic acid is a substrate for beef kidney D-aspartate oxidase, an enzyme involved in oxidative deamination (Rinaldi, Pellegrini, Crifó, & De Marco, 2005).

  • Synthesis of Chiral Auxiliaries : Serizawa, Ukaji, and Inomata (2006) synthesized novel N-sulfonylated 2,3-diaminosuccinate-type chiral auxiliaries for asymmetric cycloaddition reactions (Serizawa, Ukaji, & Inomata, 2006).

  • Complexation with Metals : Yoshikawa and Yamasaki (1967) studied the complexes of copper and nickel with meso and racemic 2,3-diaminosuccinic acids, revealing insights into coordination chemistry (Yoshikawa & Yamasaki, 1967).

  • Catalysis : Muñiz, Almodóvar, Streuff, and Nieger (2006) demonstrated that 2,3-diaminosuccinic acid can be used to generate osmium-diamine chelates, efficient catalysts for aminohydroxylation of alkenes (Muñiz, Almodóvar, Streuff, & Nieger, 2006).

  • Medicinal Chemistry : Matilla et al. (1994) explored the use of 2,3-diaminosuccinic acid in the formation of cis-dichloro-palladium(II) complexes, which have potential applications in medicinal chemistry, including DNA-binding and antitumor studies (Matilla, Tercero, Dung, Viossat, Perez, Alonso, Martin-Ramos, & Niclós-Gutiérrez, 1994).

Safety And Hazards

2,3-Diaminosuccinic acid is classified as a skin irritant (H315), eye irritant (H319), and may cause respiratory irritation (H335) . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

While specific future directions for 2,3-Diaminosuccinic acid are not detailed in the search results, it’s worth noting that this compound has been used in the synthesis of other compounds. For example, it has been used as a precursor for the production of rutin, a flavonoid obtained from natural sources .

properties

IUPAC Name

2,3-diaminobutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O4/c5-1(3(7)8)2(6)4(9)10/h1-2H,5-6H2,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGNYNCTUBKSHHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Diaminosuccinic acid

Synthesis routes and methods

Procedure details

Meso-2,3-bis(benzylamino)succinic acid (9.5 g, 0.029 mol) was dissolved in a mixture of glacial acetic acid (50 ml) and concentrated hydrochloric acid (50 ml). Hydrogenolysis was effected at ambient temperature with 10% palladium on charcoal (1.0 g) as catalyst. The reaction was run until NMR showed that unreacted starting material was no longer present. Water (100 ml) was added and the catalyst was removed by filtration. The filtrate was concentrated (rotavapor) and the residue was dissolved in dilute aqueous sodium hydroxide. pH was adjusted to approximately 5 upon addition of glacial acetic acid. Crystals were filtered off and washed.
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
1 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
84
Citations
J Jiang, X Ma, S Liu, Y Qian, F Lv, L Qiu… - Chemical …, 2013 - pubs.rsc.org
A highly enantioselective trapping of protic phosphoramidate ammonium ylides with α-imino esters is reported. The intriguing Rh2(OAc)4 and chiral Brønsted acid co-catalyzed three-…
Number of citations: 52 pubs.rsc.org
FA Hochstein - The Journal of Organic Chemistry, 1959 - ACS Publications
(+)-2,3-Diaminosuccinic Acid Page 1 may 1959 (+)-2,3-diaminosuccinic acid 679 was processed as described for small scale preparation of oximes. Gas chromatography indicated no carbonyl …
Number of citations: 23 pubs.acs.org
D Cież, J Kalinowska-Tłuścik… - Australian Journal of …, 2012 - CSIRO Publishing
The article deals with a new synthesis of 2-thioxo-1,3-imidazolidine derivatives, masked 2,3-diaminosuccinic acids. The described procedure leads to the designed products by an …
Number of citations: 2 www.publish.csiro.au
C Riemer, T Bayer, H Schmitt… - The Journal of peptide …, 2004 - Wiley Online Library
The stereoselective synthesis of orthogonally protected 3‐azido aspartic acid derivatives is described. The convenience of their application as 2,3‐diaminosuccinic acid in peptide …
Number of citations: 7 onlinelibrary.wiley.com
Y Yoshikawa, K Yamasaki - Bulletin of the Chemical Society of Japan, 1967 - journal.csj.jp
The 1 : 1 and 1 : 2 complexes of copper and nickel with meso and racemic 2,3-diaminosuccinic acids were prepared, and their structures were studied by determining their magnetic …
Number of citations: 7 www.journal.csj.jp
H McKENNIS JR, AS YARD - The Journal of Organic Chemistry, 1958 - ACS Publications
meso and dZ-2, 3-Diaminosuccinic acids have been synthesized by hydrogenolysis of the corresponding bisbenzylamino compounds at room temperature in the presence ofPd-C and …
Number of citations: 15 pubs.acs.org
Y Ozaki, T Iwasaki, M Miyoshi… - The Journal of Organic …, 1979 - ACS Publications
3-Substituted aspartic acids are a class of physiologically interesting aminoacids. For example, 3-hydroxyaspartic acid, 2 3-methylaspartic acid, 3 3-phenylaspartic acid, 4 3-…
Number of citations: 24 pubs.acs.org
H Yamamoto, Y Shimoda - Synfacts, 2013 - thieme-connect.com
Significance: Hu and co-workers show a rhodium–chiral Brønsted acid co-catalyzed, highly stereoselective three-component Mannich-type coupling of in situ generated …
Number of citations: 0 www.thieme-connect.com
H GERSHON, A SCALA - The Journal of Organic Chemistry, 1962 - ACS Publications
It was reported by Inman, Oesterling, and Tyczkowski1 that compounds containing active methylene groups could, in the presence of strong base, be fluorinated by perchloryl fluoride. …
Number of citations: 5 pubs.acs.org
T Jeliński, P Cysewski - Journal of Molecular Modeling, 2018 - Springer
The screening of natural deep eutectic solvents (NADES) to identify those with the ability to strongly solvate rutin was conducted using the COSMO-RS methodology. A NADES model …
Number of citations: 51 link.springer.com

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